(+)-Bisabolangelone
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Overview
Description
Bisabolangelone is a sesquiterpene derivative isolated from the roots of various plants, including Angelica polymorpha and Osterici Radix . It is known for its diverse biological activities, such as anti-inflammatory, anti-ulcer, and neuroprotective effects . The compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Bisabolangelone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sesquiterpene synthesis and modification.
Medicine: The compound has shown potential in treating gastric ulcers and neurodegenerative diseases due to its inhibitory effects on H+/K±ATPase and voltage-gated calcium channels
Industry: Bisabolangelone is used in the development of anti-ulcer and anti-inflammatory drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisabolangelone can be synthesized through various chemical reactions. One common method involves the reduction of bisabolangelone derivatives . The synthesis process typically includes steps such as cyclization and reduction, followed by purification using techniques like column chromatography .
Industrial Production Methods
Industrial production of bisabolangelone often involves extraction from natural sources, such as the roots of Angelica polymorpha . The extraction process includes solvent extraction, followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bisabolangelone undergoes several types of chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups into the bisabolangelone molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various bisabolangelone derivatives, each with unique biological activities. For example, bisabolangelone reduction derivatives have shown better inhibitory activities against H+/K±ATPase compared to the parent compound .
Mechanism of Action
Bisabolangelone exerts its effects through several mechanisms:
H+/K±ATPase Inhibition: Bisabolangelone inhibits the gastric H+/K±ATPase enzyme, reducing gastric acid secretion and providing relief from gastric ulcers.
Calcium Channel Blockade: The compound interacts with voltage-gated calcium channels, blocking calcium influx and protecting nerve cells from oxidative stress.
NF-kappaB and MAPK Pathways: Bisabolangelone inhibits inflammation by blocking the NF-kappaB and MAPK pathways in macrophages.
Comparison with Similar Compounds
Bisabolangelone is unique among sesquiterpenes due to its specific biological activities and mechanisms of action. Similar compounds include:
properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |
InChI |
InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1 |
InChI Key |
GNWNPLBSEQDDQV-VRBKASCLSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O |
SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
Canonical SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
synonyms |
bisabolangelone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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